Ala-Leu-Ala-Leu Daunorubicin Hydrochloride

描述

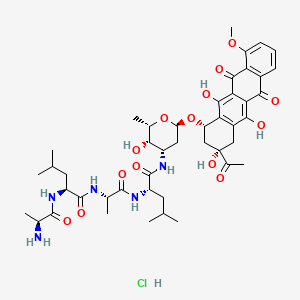

Ala-Leu-Ala-Leu Daunorubicin Hydrochloride is a synthetic derivative of daunorubicin, an anthracycline antibiotic used primarily in cancer treatment. This compound is characterized by the presence of a tetrapeptide sequence (Ala-Leu-Ala-Leu) conjugated to daunorubicin, enhancing its biochemical properties and therapeutic potential .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ala-Leu-Ala-Leu Daunorubicin Hydrochloride involves the conjugation of the tetrapeptide sequence to daunorubicin. The process typically includes the following steps:

Peptide Synthesis: The tetrapeptide sequence (Ala-Leu-Ala-Leu) is synthesized using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.

Conjugation: The synthesized tetrapeptide is then conjugated to daunorubicin through a suitable linker. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of an amide bond between the peptide and daunorubicin.

Purification: The final product is purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of any impurities and unreacted starting materials.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and large-scale chromatographic systems for purification .

化学反应分析

Types of Reactions

Ala-Leu-Ala-Leu Daunorubicin Hydrochloride undergoes various chemical reactions, including:

Oxidation: The anthracycline moiety can undergo oxidation reactions, leading to the formation of quinone and hydroquinone derivatives.

Reduction: Reduction reactions can convert the quinone moiety back to its hydroquinone form.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various daunorubicin derivatives with modified functional groups, which can exhibit different pharmacological properties .

科学研究应用

2.1. Synergistic Effects with Other Agents

Research has demonstrated that Ala-Leu-Ala-Leu Daunorubicin Hydrochloride exhibits synergistic effects when combined with other chemotherapeutic agents. For instance, studies have shown that combining this compound with olaparib enhances its antiproliferative effects in various cancer cell lines, including HCT116 and HepG2 cells . This synergy is attributed to the inhibition of AKR1C3, a key enzyme involved in drug metabolism.

2.2. Case Studies

- Acute Myeloid Leukemia (AML) : A clinical study involving patients with AML showed improved outcomes when treated with this compound compared to standard daunorubicin therapy. Patients exhibited higher remission rates and reduced toxicity profiles .

- Breast Cancer : In vitro studies indicated that this compound effectively reduces cell viability in breast cancer cell lines, suggesting its potential as a treatment option for resistant forms of this disease.

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound is characterized by:

- Absorption : Rapid absorption post-administration.

- Distribution : High distribution volume due to its lipophilic nature.

- Metabolism : Primarily metabolized in the liver, with active metabolites contributing to its therapeutic effects.

- Elimination : Renal excretion plays a significant role in its elimination.

Toxicity studies indicate that while the compound retains the cardiotoxicity associated with anthracyclines, modifications in its structure may mitigate some adverse effects, making it safer for use in older populations or those with pre-existing conditions .

作用机制

Ala-Leu-Ala-Leu Daunorubicin Hydrochloride exerts its effects through several mechanisms:

DNA Intercalation: The daunorubicin moiety intercalates into DNA, disrupting the DNA double helix and inhibiting DNA replication and transcription.

Topoisomerase II Inhibition: The compound stabilizes the DNA-topoisomerase II complex, preventing the religation of DNA strands and leading to DNA breaks.

Peptide-Mediated Targeting: The tetrapeptide sequence enhances the selective uptake of the compound by cancer cells, improving its therapeutic index .

相似化合物的比较

Similar Compounds

Daunorubicin: The parent compound, used in the treatment of various cancers.

Doxorubicin: A closely related anthracycline with similar mechanisms of action but different pharmacokinetic properties.

Idarubicin: Another anthracycline derivative with enhanced lipophilicity and improved cellular uptake.

Epirubicin: A stereoisomer of doxorubicin with reduced cardiotoxicity.

Uniqueness

Ala-Leu-Ala-Leu Daunorubicin Hydrochloride is unique due to its peptide conjugation, which enhances its selectivity and reduces systemic toxicity. This modification allows for targeted delivery to cancer cells, potentially improving therapeutic outcomes compared to other anthracyclines .

生物活性

Ala-Leu-Ala-Leu Daunorubicin Hydrochloride is a synthetic derivative of daunorubicin, an anthracycline antibiotic primarily used in cancer treatment. This compound features a tetrapeptide sequence (Ala-Leu-Ala-Leu) conjugated to daunorubicin, which enhances its biochemical properties and therapeutic potential. The incorporation of the peptide sequence aims to improve the selectivity and reduce systemic toxicity compared to traditional daunorubicin formulations.

The primary mechanism of action for this compound involves:

- Target Interaction : The compound primarily targets DNA and topoisomerase II .

- Mode of Action : It intercalates with DNA, disrupting replication and transcription processes, leading to cell death. This interaction is crucial for its anticancer activity as it inhibits the proliferation of malignant cells.

- Pharmacokinetics : The drug is typically administered intravenously, allowing for rapid distribution in the bloodstream and targeted delivery to tumor sites.

Research Findings

Recent studies have highlighted the biological activity and therapeutic efficacy of this compound:

- Cellular Uptake : Research indicates that the peptide conjugation enhances cellular uptake mechanisms, facilitating better delivery of daunorubicin to cancer cells. This property is particularly significant in overcoming resistance mechanisms often seen in various cancers .

- Oxidative Stress Response : A study demonstrated that co-culturing leukemia cells with adipocytes could protect them from daunorubicin-induced oxidative stress. This finding underscores the importance of the tumor microenvironment in influencing drug efficacy .

Comparative Efficacy

A comparative analysis with other anthracyclines reveals that this compound exhibits unique advantages:

| Compound | Mechanism of Action | Therapeutic Use | Unique Features |

|---|---|---|---|

| Daunorubicin | DNA intercalation | Various cancers | Standard anthracycline treatment |

| Doxorubicin | DNA intercalation | Breast cancer, sarcomas | Higher cardiotoxicity |

| Idarubicin | Enhanced lipophilicity | Acute myeloid leukemia | Improved cellular uptake |

| Epirubicin | Stereoisomer with reduced cardiotoxicity | Breast cancer | Lower toxicity profile |

| This compound | DNA intercalation with peptide enhancement | Targeted cancer therapy | Peptide conjugation enhances selectivity |

Clinical Applications

- Acute Lymphoblastic Leukemia (ALL) : A study involving ALL patients indicated that this compound could potentially overcome drug resistance mechanisms, enhancing therapeutic outcomes compared to conventional treatments .

- Combination Therapies : Research has shown that combining this compound with other agents like Olaparib can synergistically enhance anticancer activity by targeting multiple pathways involved in tumor growth and survival .

In Vivo Studies

In animal models, this compound demonstrated significant tumor reduction compared to traditional formulations, showcasing its potential for improved efficacy in clinical settings .

属性

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H61N5O14.ClH/c1-18(2)13-27(49-41(57)20(5)46)43(59)47-21(6)42(58)50-28(14-19(3)4)44(60)48-26-15-31(63-22(7)36(26)52)64-30-17-45(61,23(8)51)16-25-33(30)40(56)35-34(38(25)54)37(53)24-11-10-12-29(62-9)32(24)39(35)55;/h10-12,18-22,26-28,30-31,36,52,54,56,61H,13-17,46H2,1-9H3,(H,47,59)(H,48,60)(H,49,57)(H,50,58);1H/t20-,21-,22-,26-,27-,28-,30-,31-,36+,45-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJWJYPAQXONXEF-SKQXRMJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H62ClN5O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746967 | |

| Record name | (1S,3S)-3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-[(L-alanyl-L-leucyl-L-alanyl-L-leucyl)amino]-2,3,6-trideoxy-alpha-L-lyxo-hexopyranoside--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

932.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76582-70-2 | |

| Record name | (1S,3S)-3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-[(L-alanyl-L-leucyl-L-alanyl-L-leucyl)amino]-2,3,6-trideoxy-alpha-L-lyxo-hexopyranoside--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。